L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine
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Overview
Description
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability.
Scientific Research Applications
L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
- **L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Liraglutide intermediate)
Properties
CAS No. |
920522-14-1 |
---|---|
Molecular Formula |
C36H51N7O11 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H51N7O11/c1-20(2)14-25(32(49)40-27(16-23-12-8-5-9-13-23)34(51)43-29(19-46)36(53)54)39-33(50)26(15-22-10-6-4-7-11-22)41-35(52)28(18-45)42-30(47)21(3)38-31(48)24(37)17-44/h4-13,20-21,24-29,44-46H,14-19,37H2,1-3H3,(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,47)(H,43,51)(H,53,54)/t21-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
XLNAGPFXCQEPAS-VNPODFCCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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